Product packaging for Bzl,ME-D-ala-ome hcl(Cat. No.:CAS No. 168292-71-5)

Bzl,ME-D-ala-ome hcl

Cat. No.: B613230
CAS No.: 168292-71-5
M. Wt: 207,27*36,45 g/mole
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Description

Bzl,ME-D-ala-ome hcl is a useful research compound. Its molecular formula is C12H17NO2*HCl and its molecular weight is 207,27*36,45 g/mole. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H17NO2*HCl B613230 Bzl,ME-D-ala-ome hcl CAS No. 168292-71-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (2R)-2-[benzyl(methyl)amino]propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2.ClH/c1-10(12(14)15-3)13(2)9-11-7-5-4-6-8-11;/h4-8,10H,9H2,1-3H3;1H/t10-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZBCEVICCCLGHO-HNCPQSOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)N(C)CC1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)OC)N(C)CC1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Nα Benzyl Nα Methyl D Alanine Methyl Ester Hydrochloride in Contemporary Academic Research

Significance of Modified Amino Acids in Chemical Biology and Peptide Science Research

Modified amino acids, which are amino acids that have undergone chemical alterations to their basic structure, are of paramount importance in the fields of chemical biology and peptide science. fiveable.me These modifications can range from simple additions of functional groups like methyl or benzyl (B1604629) groups to more complex structural changes. fiveable.meamerigoscientific.com Such alterations can profoundly impact the amino acid's properties, and consequently, the characteristics of peptides and proteins into which they are incorporated. fiveable.me

One of the key benefits of using modified amino acids in peptide synthesis is the ability to enhance the resulting peptide's stability. iris-biotech.descielo.org.mx For instance, N-alkylation, the addition of an alkyl group to the nitrogen atom of the amino acid, can increase proteolytic stability, making the peptide more resistant to degradation by enzymes. iris-biotech.descielo.org.mx This is a crucial attribute for therapeutic peptides, as it can prolong their activity in the body. Furthermore, modifications can improve a peptide's cell permeability, a significant hurdle in drug delivery. iris-biotech.dersc.org

From a structural standpoint, modified amino acids can induce specific conformational constraints on the peptide backbone. This can lead to better receptor selectivity and potentially reduce unwanted side effects. iris-biotech.de The introduction of these unique building blocks allows researchers to fine-tune the biological activity and pharmacokinetic properties of peptides, making them more effective as therapeutic agents. scielo.org.mxacs.org The ability to create peptides with novel functions and improved characteristics underscores the critical role of modified amino acids in advancing drug discovery and development. fiveable.meamerigoscientific.comfrontiersin.org

Historical Context of N-Alkylated Amino Acid Derivatives in Research Synthesis

The synthesis of N-alkylated amino acid derivatives has a rich history driven by the desire to create peptides with enhanced properties. Traditional methods for producing these compounds have included reductive amination and nucleophilic substitution. mdpi.comd-nb.info Reductive amination involves the reaction of an α-amino acid with an aldehyde, while nucleophilic substitution typically uses alkyl halides to introduce the N-alkyl group. mdpi.comchimia.ch While these methods have been foundational, they often come with drawbacks such as the use of hazardous reagents and the formation of undesirable byproducts. mdpi.comresearchgate.net

Over the years, significant efforts have been made to develop more efficient and environmentally friendly synthetic routes. One notable advancement has been the use of o-nitrobenzenesulfonamide (Ns) as a protecting group, which facilitates N-alkylation under mild conditions compatible with standard solid-phase peptide synthesis. iris-biotech.de Another approach involves the direct N-alkylation of unprotected amino acids using alcohols in the presence of transition metal catalysts, such as those based on ruthenium or iron. d-nb.infogoogle.com This method is highly atom-economical and avoids the use of harsh reagents.

The development of biocatalytic methods has also emerged as a powerful alternative for synthesizing N-alkylated amino acids. researchgate.net These enzymatic routes offer high enantioselectivity and operate under mild, environmentally benign conditions. researchgate.net The continuous evolution of these synthetic strategies has made a wide array of N-alkylated amino acids more accessible for research, enabling their broader application in constructing modified peptides with tailored biological activities. acs.orgmdpi.com

Overview of Key Research Domains Utilizing Nα-Benzyl-Nα-methyl-D-alanine Methyl Ester Hydrochloride

Nα-Benzyl-Nα-methyl-D-alanine methyl ester hydrochloride is a specialized amino acid derivative that finds application in several key areas of scientific research. Its unique structure, featuring both a benzyl and a methyl group on the alpha-nitrogen of D-alanine methyl ester, imparts specific properties that are advantageous for various studies. chemimpex.com

Pharmaceutical Development and Peptide Synthesis:

A primary application of this compound is in pharmaceutical development, particularly in the synthesis of peptide-based drugs. chemimpex.com It serves as a valuable building block for creating peptides with enhanced stability and efficacy. chemimpex.com The N-benzyl and N-methyl groups can improve the peptide's resistance to enzymatic degradation and influence its conformational properties, which is crucial for designing drugs with high specificity and biological activity. iris-biotech.descielo.org.mxchemimpex.com

Neuroscience Research:

In the field of neuroscience, this compound is utilized in studies concerning neurotransmitter function. chemimpex.com Researchers employ it to investigate the mechanisms of action of various neuroactive compounds and to understand the role of specific amino acid structures in neurological processes. chemimpex.com

Biochemical Assays and Drug Discovery:

Nα-Benzyl-Nα-methyl-D-alanine methyl ester hydrochloride is also used in biochemical assays to study enzyme interactions and receptor binding. chemimpex.com These studies are fundamental to the drug discovery process, providing insights into how potential drug candidates interact with their biological targets. chemimpex.com Its role as a chiral intermediate is also significant in the synthesis of enantiomerically pure compounds, which is a critical aspect of modern drug development. chemimpex.com

Interactive Data Table: Physicochemical Properties

PropertyValueReference
CAS Number 168292-71-5 chemimpex.com
Molecular Formula C12H17NO2·HCl chemimpex.com
Molecular Weight 243.7 g/mol chemimpex.com
Appearance White crystalline powder chemimpex.com
Melting Point 139-145 °C chemimpex.com
Optical Rotation [a]D20 = +9 ± 2º (C=1 in MeOH) chemimpex.com
Purity ≥ 99% (HPLC) chemimpex.com

Detailed Research Findings

Research in peptide science has consistently shown that such modifications can lead to analogs of biologically active peptides with significantly improved pharmacokinetic profiles. scielo.org.mx Therefore, it is reasonable to conclude that Nα-Benzyl-Nα-methyl-D-alanine methyl ester hydrochloride is synthesized and utilized by researchers as a strategic component to create novel peptides with enhanced therapeutic potential.

Synthetic Methodologies and Chemical Transformations Involving Nα Benzyl Nα Methyl D Alanine Methyl Ester Hydrochloride

Approaches to the Preparation of Nα-Benzyl-Nα-methyl-D-alanine Methyl Ester Hydrochloride

The synthesis of Nα-Benzyl-Nα-methyl-D-alanine methyl ester hydrochloride can be approached through several strategic pathways. These routes are designed to sequentially or convergently introduce the benzyl (B1604629), methyl, and methyl ester functionalities onto the D-alanine scaffold. The choice of method often depends on the desired scale, available starting materials, and the stringency of purity requirements.

Direct N-Alkylation Strategies

Direct N-alkylation strategies involve the stepwise introduction of the benzyl and methyl groups onto the nitrogen atom of a D-alanine precursor. These methods are common due to the ready availability of the starting materials.

One of the most prevalent methods is reductive amination . This process typically begins with the reaction of D-alanine methyl ester hydrochloride with benzaldehyde. sigmaaldrich.comsigmaaldrich.com The initial reaction forms a Schiff base (imine) intermediate, which is then reduced in situ to yield Nα-benzyl-D-alanine methyl ester. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). cdnsciencepub.com Studies have shown that the pH of the reaction medium is a critical parameter to control during this step to prevent racemization. cdnsciencepub.com

Following the successful synthesis of the mono-benzylated intermediate, the second alkyl group (methyl) is introduced. This is typically achieved through reaction with a methylating agent, such as methyl iodide (CH₃I), in the presence of a suitable base. cdnsciencepub.com The base, such as sodium hydride (NaH), deprotonates the secondary amine, facilitating the nucleophilic attack on the methyl iodide. This two-step sequence provides a controlled pathway to the desired N,N-disubstituted product.

An alternative direct strategy involves the catalytic N-alkylation using alcohols as alkylating agents, which is considered a green chemistry approach as the only byproduct is water. d-nb.infonih.gov Ruthenium-based catalysts have been shown to be effective for the N-alkylation of amino acid esters with alcohols. d-nb.infonih.gov In a hypothetical application to the target molecule, D-alanine methyl ester could first be reacted with benzyl alcohol, followed by a subsequent catalytic N-methylation step.

Method Starting Material Reagents Intermediate Key Considerations
Stepwise Reductive Amination & AlkylationD-Alanine methyl ester1. Benzaldehyde, NaBH₃CN2. Methyl iodide, NaHNα-Benzyl-D-alanine methyl esterpH control during amination is crucial to prevent epimerization. cdnsciencepub.com
Catalytic N-AlkylationD-Alanine methyl ester1. Benzyl alcohol, Ru-catalyst2. Methanol (B129727), Ru-catalystNα-Benzyl-D-alanine methyl esterAtom-economic and environmentally friendly approach. nih.govnih.gov

Convergent Synthesis Routes

In this route, the synthesis would commence with D-alanine. The amino acid would first be N-benzylated and N-methylated through the methods described previously (reductive amination and alkylation). The resulting Nα-benzyl-Nα-methyl-D-alanine can be a more stable intermediate to purify than its ester counterpart. The final step is the esterification of the carboxylic acid moiety. A common method for this transformation is the Fischer-Speier esterification, which involves reacting the amino acid with methanol in the presence of an acid catalyst, such as thionyl chloride (SOCl₂) or hydrogen chloride (HCl) gas.

Another convergent approach is the synthesis of N-functionalized dipeptide building units. In this methodology, the N-alkylated amino acid is prepared and then coupled with another amino acid derivative. nih.gov While not a direct synthesis of the target hydrochloride salt, this principle underscores the strategy of preparing the complex amino acid derivative first before its incorporation into larger molecules. nih.gov

Method Starting Material Key Steps Final Step Advantages
Alkylation then EsterificationD-Alanine1. N-benzylation2. N-methylationEsterification with methanol and acid catalystIntermediate may be easier to purify before esterification.

Stereochemical Control and Diastereoselectivity in Synthesis

Maintaining the stereochemical integrity of the α-carbon is of paramount importance in the synthesis of chiral amino acid derivatives for pharmaceutical applications. Epimerization, the conversion of one stereoisomer into its diastereomer, can lead to a loss of biological activity and create difficult-to-separate impurities.

Minimization of Epimerization During Derivatization

The α-proton of amino acids and their esters is acidic and susceptible to removal by a base, which can lead to racemization or epimerization. nih.gov This is a significant concern during N-alkylation and subsequent peptide coupling reactions. Several strategies are employed to minimize this undesired side reaction.

Reaction Temperature: Lowering the reaction temperature is a common and effective method to reduce the rate of epimerization. nih.gov

Choice of Base: The use of sterically hindered, non-nucleophilic bases is preferred. For instance, in reactions involving the deprotonation of the amine, bases like N,N-diisopropylethylamine (DIPEA) or 2,6-lutidine are often used instead of stronger, less hindered bases that are more likely to abstract the α-proton.

Protecting Groups: The use of bulky N-protecting groups can shield the α-proton from abstraction. The 9-phenylfluoren-9-yl (Pf) protecting group, for example, has been shown to be exceptionally effective at preventing racemization in α-amino compounds during various synthetic manipulations. nih.gov

Avoiding Azlactone Formation: During peptide coupling, activated N-acyl, N-alkylated amino acids are highly prone to racemization through the formation of an oxazolium intermediate. wiley-vch.de The selection of coupling reagents and conditions that suppress the formation of these intermediates is critical. Additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often used with carbodiimide (B86325) coupling reagents to minimize racemization. peptide.com

Enantiomeric Purity Maintenance in Synthesis

Ensuring the final product has a high enantiomeric excess (e.e.) is a critical aspect of the synthesis. This requires not only the minimization of epimerization during the reaction but also robust analytical methods to verify the stereochemical purity of the intermediates and the final product.

Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is a widely used and reliable method for determining the enantiomeric purity of amino acid derivatives. unimi.it This technique can separate the D- and L-enantiomers, allowing for precise quantification of the enantiomeric excess.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to assess enantiomeric purity through the use of chiral solvating agents or by converting the analyte into diastereomers with a chiral derivatizing agent. acs.org

Research has demonstrated that certain synthetic methods are superior in maintaining enantiopurity. For example, catalytic N-alkylation of amino acid esters with alcohols using ruthenium-based catalysts has been reported to proceed with excellent retention of stereochemical integrity. nih.gov Similarly, careful selection of reagents and reaction conditions in classical N-alkylation methods can yield products with high optical purity. cdnsciencepub.com

Utilization as a Chiral Building Block in Peptide Synthesis Research

Nα-Benzyl-Nα-methyl-D-alanine methyl ester hydrochloride serves as a valuable and specialized chiral building block in peptide synthesis, particularly in the construction of peptidomimetics and other modified peptides. chemimpex.comchemimpex.com The incorporation of N-alkylated amino acids into a peptide chain can confer several advantageous properties.

The presence of the N-methyl group, in particular, can significantly enhance the peptide's resistance to enzymatic degradation by proteases, thereby increasing its in vivo half-life. vulcanchem.com Furthermore, N-alkylation restricts the conformational freedom of the peptide backbone, which can lead to a more defined three-dimensional structure. This can result in increased receptor binding affinity and selectivity.

However, the incorporation of sterically hindered N,N-dialkyl amino acids like Nα-benzyl-Nα-methyl-D-alanine into a growing peptide chain during solid-phase peptide synthesis (SPPS) is challenging. rsc.org The steric bulk of the N-substituents can significantly slow down the coupling reaction. To overcome this, specialized and highly reactive coupling reagents are often required. Reagents such as (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyAOP) have been shown to be particularly effective in coupling N-methylated amino acids. peptide.com The development of new synthetic methods, such as those using trifluoroacetyl protection to enhance reactivity, also aims to address the challenge of incorporating these sterically hindered building blocks. rsc.org

Solution-Phase Peptide Synthesis Applications

Solution-phase peptide synthesis (SPPS) remains a crucial technique for producing peptides, especially for large-scale synthesis and the incorporation of complex or unusual amino acids. researchgate.net In this context, Nα-Benzyl-Nα-methyl-D-alanine methyl ester hydrochloride serves as a valuable component. The hydrochloride form of amino acid esters enhances their solubility in common organic solvents used for peptide coupling reactions. chemimpex.comchemimpex.com

The general principle of solution-phase peptide synthesis involves the coupling of an N-terminally protected amino acid with a C-terminally protected amino acid (or peptide) in a suitable solvent. researchgate.net The Nα-benzyl and Nα-methyl groups on Bzl,ME-D-ala-ome hcl provide steric hindrance that can influence the reactivity of the amino group. While this might necessitate the use of potent coupling reagents or longer reaction times to ensure efficient peptide bond formation, it also offers a degree of protection against undesired side reactions.

Common coupling reagents used in solution-phase synthesis that can be employed for coupling with this compound include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), often in the presence of additives such as 1-Hydroxybenzotriazole (HOBt) to suppress racemization. mdpi.comscielo.org.mx The choice of solvent is critical, with dimethylformamide (DMF) and dichloromethane (B109758) (DCM) being frequently used. chimia.chgoogle.com

A typical coupling reaction would involve the deprotonation of the hydrochloride salt of this compound with a non-nucleophilic base like triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA) to liberate the free amine, which then reacts with the activated carboxyl group of the incoming N-protected amino acid. scielo.org.mx The progress of the reaction can be monitored by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). arkat-usa.org

Table 1: Representative Reagents in Solution-Phase Peptide Synthesis

Reagent Type Example Function
Coupling Agent EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) Facilitates amide bond formation
Additive HOBt (1-Hydroxybenzotriazole) Suppresses racemization
Base DIPEA (N,N-diisopropylethylamine) Neutralizes hydrochloride salt
Solvent DMF (Dimethylformamide) Solubilizes reactants

Solid-Phase Peptide Synthesis Integration

Solid-phase peptide synthesis (SPPS), pioneered by Bruce Merrifield, offers a streamlined approach for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. beilstein-journals.org The integration of Nα-Benzyl-Nα-methyl-D-alanine into a peptide sequence via SPPS follows the standard cycle of deprotection, coupling, and washing. bachem.com

In the widely used Fmoc/tBu strategy, the N-terminal fluorenylmethyloxycarbonyl (Fmoc) group of the resin-bound peptide is removed with a base, typically piperidine (B6355638) in DMF. researchgate.net The subsequent coupling of the Nα-Benzyl-Nα-methyl-D-alanine, which would be N-terminally protected with an Fmoc group for this purpose, is then carried out. Due to the steric bulk of the Nα-substituents, more potent activating agents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are often preferred to ensure high coupling efficiency. acs.org

The success of incorporating such a sterically hindered amino acid can be assessed using qualitative tests like the Kaiser test, although this test may sometimes yield false negatives with N-alkylated amino acids. researchgate.net Therefore, quantitative methods are often necessary to confirm complete coupling. The presence of the Nα-methyl group can also influence the conformation of the resulting peptide, a feature that can be exploited in the design of peptidomimetics with enhanced stability or specific biological activities. beilstein-journals.org

Derivatization Strategies for Advanced Research Probes

The unique structure of Nα-Benzyl-Nα-methyl-D-alanine methyl ester hydrochloride provides multiple sites for chemical modification, allowing for the creation of a diverse range of molecular probes for research purposes.

Functionalization at the Carboxyl Terminus

The methyl ester at the carboxyl terminus is a versatile functional group that can be readily transformed. Saponification of the methyl ester using a base like lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH) in a mixture of water and an organic solvent such as tetrahydrofuran (B95107) (THF) or methanol yields the corresponding carboxylic acid. acs.org This free carboxylic acid can then be coupled to other molecules, such as amines, to form amides, or to alcohols to form different esters, using standard peptide coupling reagents. scielo.org.mx

Alternatively, the methyl ester can be reduced to the corresponding primary alcohol using a reducing agent like lithium borohydride (LiBH4). This introduces a hydroxyl group, which can be further functionalized through etherification or esterification. Another strategy involves the direct conversion of the ester to an amide through aminolysis, by reacting it with an amine, although this may require elevated temperatures or catalysis.

Table 2: Transformations at the Carboxyl Terminus

Reaction Reagents Product Functional Group
Saponification LiOH, H₂O/THF Carboxylic Acid
Reduction LiBH₄ Primary Alcohol
Amidation Amine, Coupling Reagent Amide

Modifications of the N-Benzyl Group

The N-benzyl group offers another site for derivatization. The aromatic ring of the benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts acylation, to introduce various substituents onto the phenyl ring. The position of substitution (ortho, meta, or para) will be directed by the activating nature of the alkyl group attached to the ring. These modifications can be used to attach reporter groups, such as fluorescent tags or biotin, or to explore structure-activity relationships (SAR) by systematically altering the steric and electronic properties of the benzyl moiety. nih.govnih.gov

Furthermore, the benzyl group can be removed through catalytic hydrogenation, typically using a palladium catalyst (e.g., Pd/C) and a hydrogen source. chimia.ch This debenzylation reaction unmasks a secondary amine, which can then be alkylated or acylated to introduce a wide variety of other substituents. This two-step process of benzylation followed by debenzylation is a common strategy for the controlled introduction of diverse N-substituents. chimia.ch

Side-Chain Diversification for SAR Studies (if applicable and strictly non-clinical)

The parent compound, Nα-Benzyl-Nα-methyl-D-alanine methyl ester hydrochloride, has a methyl group as its side chain. While this methyl group itself is not readily functionalized, the synthetic strategies discussed can be applied to other D-amino acid esters with more complex and reactive side chains. For instance, if the starting material were a derivative of D-serine, the side-chain hydroxyl group could be alkylated, acylated, or used in other transformations. google.com Similarly, a D-aspartic acid or D-glutamic acid derivative would provide a side-chain carboxylic acid for further modification. chimia.ch

By applying the principles of peptide synthesis and derivatization to analogues of this compound with different side chains, a library of compounds can be generated. This library would be valuable for non-clinical structure-activity relationship (SAR) studies, where the goal is to understand how modifications to the N-terminus, C-terminus, and side chain of an amino acid derivative influence its chemical or physical properties. researchgate.netresearchgate.net

Molecular Interactions and Mechanistic Investigations in Biochemical Research

Role in Enzyme Interaction Studies

The application of Bzl,ME-D-ala-ome hcl in enzymology is primarily as a component in the synthesis of peptidomimetics designed to study enzyme structure and function. The incorporation of D-amino acids and N-alkyl groups into peptide chains is a well-established strategy to overcome the limitation of natural peptides, such as their rapid degradation by proteases. nih.govplos.org

Substrate Analog Development and Evaluation

In the study of proteases and other peptide-modifying enzymes, substrate analogs are indispensable tools for mapping active site topographies and elucidating catalytic mechanisms. This compound serves as a key constituent in the synthesis of these analogs.

Proteolytic Resistance: The D-configuration of the alanine (B10760859) residue and the N-alkylation significantly enhance the resulting peptide's resistance to proteolytic cleavage. nih.govplos.org This stability allows the analog to reside in an enzyme's active site for longer periods, facilitating detailed structural and functional studies without being rapidly degraded.

Conformational Rigidity: The presence of both N-methyl and N-benzyl groups introduces steric hindrance that constrains the rotational freedom of the peptide backbone. acs.org This "locked" conformation can be exploited to design analogs that mimic a specific transition state or a bound conformation of the natural substrate, providing valuable insights into the enzyme's binding preferences. Researchers can systematically evaluate how these structural modifications affect enzyme recognition and processing.

Inhibition Mechanism Research (at molecular level)

The same features that make this compound useful for creating substrate analogs also make it a valuable building block for designing enzyme inhibitors. Peptides incorporating such modified amino acids can act as competitive or mechanism-based inhibitors.

When integrated into a suitable peptide sequence, the ester group of a molecule like this compound can function as a warhead. In serine and cysteine proteases, for instance, the catalytic mechanism involves the formation of a covalent acyl-enzyme intermediate. A peptide analog built from this compound could be designed to form a very stable, long-lived acyl-enzyme intermediate, effectively sequestering the enzyme and inhibiting its function. The stability of this intermediate allows researchers to study it using techniques like X-ray crystallography or mass spectrometry to understand the precise molecular interactions at the active site.

Receptor Binding Studies in Model Systems

In pharmacology and neurobiology, understanding how ligands bind to receptors is fundamental to drug discovery. This compound provides a versatile scaffold for constructing novel ligands to probe receptor structure and function.

Ligand Design for Receptor Probing

The design of selective and high-affinity receptor ligands requires precise control over the molecule's three-dimensional shape and chemical properties. The stereochemistry and substitutions of this compound are critical design elements.

Stereochemical Influence: The use of a D-amino acid can dramatically alter the binding affinity and selectivity of a peptide ligand for its receptor compared to its all-L-amino acid counterpart. nih.gov In some cases, the D-isomer provides the optimal geometry for fitting into a receptor's binding pocket, leading to enhanced biological activity. researchgate.net For instance, D-alanine is known to be a co-agonist at the glycine (B1666218) binding site of the NMDA receptor in the central nervous system. mdpi.com

N-Alkylation for Affinity and Selectivity: The N-benzyl and N-methyl groups provide bulk and hydrophobicity, which can be used to target specific hydrophobic sub-pockets within a receptor. By systematically modifying these groups, medicinal chemists can fine-tune the ligand's interaction profile to achieve higher affinity and selectivity for a particular receptor subtype. ub.edu

Biophysical Characterization of Binding Events

Once a ligand containing the this compound moiety is synthesized, various biophysical techniques are employed to characterize its interaction with the target receptor. Although specific data for ligands derived directly from this compound is not publicly detailed, the standard methods used for such characterization include:

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of key thermodynamic parameters such as the binding constant (Kd), enthalpy (ΔH), and entropy (ΔS). This provides a complete thermodynamic profile of the ligand-receptor interaction. tandfonline.com

Circular Dichroism (CD) Spectroscopy: This technique is used to assess conformational changes in the ligand or the receptor upon binding. For example, a peptide ligand that is unstructured in solution might adopt a specific secondary structure, such as an α-helix, when bound to its receptor, a change that can be quantified by CD. tandfonline.com

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): This powerful technique separates ions based on their size, shape, and charge. It is particularly useful for studying peptides containing D-amino acids, as the substitution of an L-amino acid with a D-amino acid can induce a conformational change that results in a measurable difference in ion mobility, helping to confirm the ligand's structure and binding mode. nih.govresearchgate.net

Modulation of Biochemical Pathways in Research Contexts

By serving as a foundational element in the design of enzyme inhibitors and receptor ligands, this compound contributes to the broader study of biochemical pathway modulation. Molecules synthesized from this compound can be used as probes to activate or inhibit specific pathways, allowing researchers to dissect complex cellular signaling networks.

For example, N-alkylated peptide mimetics are being developed as inhibitors of protein-protein interactions (PPIs). researchgate.net Many signal transduction pathways rely on specific PPIs, and designing a stable peptidomimetic that can disrupt a critical interaction is a key therapeutic strategy. A building block like this compound, which imparts both stability and conformational constraint, is ideal for this purpose. Furthermore, given the role of D-amino acids in the nervous system, ligands derived from this compound are valuable tools for investigating neurological pathways, particularly those involving NMDA receptor signaling. mdpi.com

Compound Properties

The following table summarizes the known physical and chemical properties of this compound.

PropertyValue
CAS Number 168292-71-5
Molecular Formula C₁₂H₁₇NO₂·HCl
Molecular Weight 243.73 g/mol
Appearance White crystalline powder
Purity ≥99% (HPLC)
Melting Point 139-145 °C
Optical Rotation [α]D²⁰ = +9 ± 2º (c=1 in MeOH)

Probing of Metabolic Cycles

Nα-Benzyl-Nα-methyl-D-alanine methyl ester hydrochloride and similar N-substituted amino acid derivatives serve as sophisticated tools for the investigation of metabolic pathways. Their structural modifications, compared to natural amino acids, allow researchers to probe the specificity and mechanics of enzymes central to metabolic cycles. The D-alanine configuration of this compound makes it particularly relevant for studying bacterial metabolic pathways, where D-amino acids are crucial components.

One of the most significant metabolic pathways involving D-alanine is the synthesis of the bacterial cell wall peptidoglycan. Enzymes such as D-alanine-D-alanine ligase (Ddl) are essential in this process, creating the D-Ala-D-Ala dipeptide that is subsequently incorporated into the peptidoglycan monomer unit. genome.jp By introducing a derivative like Nα-Benzyl-Nα-methyl-D-alanine methyl ester hydrochloride into biochemical assays with these enzymes, researchers can gain insights into the steric and electronic requirements of the enzyme's active site. The bulky N-benzyl and N-methyl groups can act as steric probes to map the dimensions of the substrate-binding pocket. If the enzyme's activity is inhibited or altered, it provides data on the tolerance for substitution at the α-amino position.

These investigations are critical for understanding fundamental biological processes and for identifying potential targets for antimicrobial agents. Modified amino acids can help elucidate the kinetic parameters and substrate specificity of enzymes involved in various metabolic functions, including those related to neurotransmitter metabolism and other cellular processes where amino acid derivatives play a signaling or structural role. medchemexpress.com

Table 1: Application of Nα-Benzyl-Nα-methyl-D-alanine methyl ester hydrochloride as a Probe in D-alanine Metabolism

Target EnzymeMetabolic PathwayResearch Question Probed by DerivativePotential Observation
D-alanine-D-alanine ligase (Ddl)Peptidoglycan BiosynthesisWhat is the steric tolerance of the N-terminal binding pocket?Inhibition of dipeptide formation due to steric clash from benzyl (B1604629) and/or methyl groups.
Alanine Racemase (Alr)Peptidoglycan BiosynthesisIs the α-amino group required for substrate binding or catalysis?Lack of binding or turnover, indicating a critical role for the unsubstituted primary amine.
D-amino acid transaminase (DAT)D-amino acid catabolismHow does N-alkylation affect substrate recognition and turnover?Altered binding affinity (Kd) or catalytic rate (kcat), providing insight into active site interactions.

Cellular Mechanism Elucidation (non-clinical)

In non-clinical biochemical research, Nα-Benzyl-Nα-methyl-D-alanine methyl ester hydrochloride is a valuable molecule for dissecting cellular mechanisms at a molecular level. Its utility stems from its status as a protected, N-alkylated amino acid. chemimpex.comchemimpex.com Such derivatives are frequently incorporated into synthetic peptides to study protein-protein interactions, receptor-ligand binding, and enzyme mechanisms.

The N-methylation of the peptide backbone is a key modification. In a natural peptide, the amide proton (N-H) can act as a hydrogen bond donor, an interaction that is often critical for establishing the secondary structure (e.g., α-helices, β-sheets) or for direct binding to a receptor. By replacing this proton with a methyl group, as in this compound, that hydrogen-bonding capability is eliminated. When such a modified peptide is used in a binding assay, any observed loss of affinity can provide direct evidence for the importance of that specific hydrogen bond in the molecular recognition event.

Furthermore, the N-benzyl group introduces a large, hydrophobic, and aromatic moiety. This group can be used to probe for the presence of hydrophobic pockets or to investigate the role of π-π stacking interactions with aromatic residues (like Phenylalanine, Tyrosine, or Tryptophan) in a receptor's binding site. Elucidating these specific interactions is fundamental to understanding the structural basis of a cellular signaling pathway and is a cornerstone of rational drug design. vulcanchem.com

Table 2: Example of a Non-Clinical Cellular Mechanism Study

Research AreaExperimental AssayRole of Nα-Benzyl-Nα-methyl-D-alanine methyl ester hydrochlorideInformation Gained
GPCR Ligand Binding Competitive Radioligand Binding AssayIncorporated into a peptide antagonist to replace a native D-Ala residue.Change in inhibitory constant (Ki) reveals the steric and electronic tolerance of the binding pocket.
Enzyme Inhibition Kinetics Michaelis-Menten KineticsUsed as a potential competitive inhibitor against an enzyme that processes D-Ala containing substrates.Determination of the inhibition constant (Ki) and mode of inhibition, clarifying active site architecture.
Protein Folding Studies Circular Dichroism (CD) SpectroscopySubstituted into a peptide sequence to disrupt a putative hydrogen bond.Alteration in the CD spectrum indicates the role of the specific H-bond in maintaining secondary structure.

Conformational Analysis of Nα-Benzyl-Nα-methyl-D-alanine Methyl Ester Hydrochloride in Solution and Bound States

The biological function of a molecule is intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis of Nα-Benzyl-Nα-methyl-D-alanine methyl ester hydrochloride in different environments—freely in solution and when bound to a biological target—provides critical insights into its behavior and interactions.

Conformational Analysis in Solution

In solution, the conformation of this compound is typically studied using Nuclear Magnetic Resonance (NMR) spectroscopy. The molecule is not static but exists as an equilibrium of different conformations (rotamers) due to rotation around its single bonds. NMR techniques can determine the time-averaged conformation.

¹H NMR Spectroscopy : The chemical shifts of the protons are highly sensitive to their local electronic environment. The presence of the aromatic benzyl group can cause significant changes in the chemical shifts of nearby protons due to magnetic anisotropy, particularly the methyl ester and N-methyl protons. Comparing the observed shifts to those of simpler alanine derivatives allows for inferences about the molecule's preferred orientation. google.comorgsyn.org

Nuclear Overhauser Effect (NOE) Spectroscopy : 2D NOESY experiments are particularly powerful for conformational analysis. An NOE is observed between two protons that are close in space (< 5 Å), regardless of whether they are close in the bond structure. Observing an NOE between protons on the benzyl ring and protons of the alanine backbone, for example, would provide direct evidence of a folded conformation where the aromatic ring is positioned over the backbone.

Table 3: Predicted ¹H NMR Chemical Shift Ranges in Solution (CDCl₃)

Proton GroupPredicted Chemical Shift (δ, ppm)Rationale / Notes
Aromatic (Benzyl C₆H₅)7.25 - 7.40Typical range for monosubstituted benzene (B151609) ring protons. vulcanchem.com
Benzyl Methylene (CH₂)3.50 - 3.80Protons adjacent to the nitrogen and the aromatic ring.
Methyl Ester (OCH₃)3.70 - 3.85Standard chemical shift for methyl esters. google.com
N-Methyl (NCH₃)2.30 - 2.80N-alkylation shifts the methyl group signal downfield. orgsyn.org
α-Proton (α-CH)3.90 - 4.70Influenced by adjacent nitrogen and carbonyl groups. vulcanchem.com
Alanine Methyl (CH₃)1.30 - 1.50Typical range for the alanine side chain methyl group. orgsyn.org

Conformational Analysis in Bound States

To understand how Nα-Benzyl-Nα-methyl-D-alanine methyl ester hydrochloride interacts with a biological target, its conformation must be determined in the "bound state." This is typically achieved through high-resolution structural biology techniques like X-ray crystallography or cryo-electron microscopy (cryo-EM), often performed on the compound complexed with a target protein. nih.gov

When bound within a protein's active site or binding pocket, the molecule adopts a single, well-defined conformation. This bound conformation is the one that is biologically active. A high-resolution crystal structure reveals this precise 3D arrangement and illuminates the network of intermolecular interactions that stabilize the complex. These interactions can include:

Hydrophobic Interactions : Between the benzyl group and nonpolar protein residues (e.g., Leucine, Isoleucine, Valine).

Hydrogen Bonds : The carbonyl oxygen of the methyl ester is a potential hydrogen bond acceptor.

Ionic Interactions/Salt Bridges : The hydrochloride salt indicates the α-amino group is protonated (a tertiary ammonium (B1175870) ion), allowing it to form a strong ionic bond with a negatively charged residue like Aspartate or Glutamate.

π-Stacking : The aromatic benzyl ring can stack with the side chains of aromatic amino acids in the protein.

This detailed structural information is invaluable for structure-activity relationship (SAR) studies and for the rational design of more potent and selective molecules. nih.gov

Table 4: Potential Intermolecular Interactions in a Protein-Bound State

Functional Group on CompoundType of InteractionPotential Protein Partner Residue
Benzyl RingHydrophobic / van der WaalsLeucine, Isoleucine, Alanine, Valine
Benzyl Ringπ-π StackingPhenylalanine, Tyrosine, Tryptophan
Tertiary Ammonium Ion (N⁺)Ionic Interaction / Salt BridgeAspartate, Glutamate
Ester Carbonyl Oxygen (C=O)Hydrogen Bond AcceptorSerine, Threonine, Asparagine, Glutamine

Structure Activity Relationship Sar Studies and Rational Design for Research Applications

Impact of N-Benzyl and N-Methyl Substitutions on Molecular Properties (in research contexts)

The introduction of N-benzyl and N-methyl groups to the amino acid backbone profoundly alters its physicochemical properties, which can be strategically exploited in research settings. N-methylation, for instance, is a common modification in naturally occurring peptides and has been extensively studied for its ability to modulate peptide conformation and stability. nih.gov This modification can increase the peptide's resistance to enzymatic degradation and enhance its membrane permeability, both desirable traits in the development of therapeutic candidates. acs.orgnih.gov

The N-benzyl group, a bulkier substituent, further contributes to the steric hindrance around the nitrogen atom. This can influence the molecule's ability to adopt specific conformations and interact with biological targets. lsu.edu In the context of peptide synthesis, the benzyl (B1604629) group can serve as a protecting group, but its influence on the final molecule's properties is also a key consideration. The combination of both N-benzyl and N-methyl groups in Bzl,ME-D-ala-ome hcl creates a tertiary amine, which significantly impacts the local electronic environment and the rotational freedom around the N-Cα bond.

SubstitutionImpact on Molecular PropertiesResearch Context
N-Methylation Increases lipophilicity, enhances proteolytic stability, modulates cis/trans isomerization of the peptide bond. acs.orgnih.govImproving pharmacokinetic properties of peptide-based research compounds.
N-Benzylation Introduces steric bulk, influences molecular conformation, can affect receptor binding affinity. lsu.eduProbing binding pockets of receptors and enzymes; serving as a scaffold for further functionalization.
Combined N-Benzyl and N-Methyl Creates a tertiary amine, restricts conformational flexibility, alters hydrogen bonding capacity.Fine-tuning the three-dimensional structure of a molecule for specific research applications.

Stereochemical Influence on Molecular Recognition (in research contexts)

The presence of a D-alanine residue in this compound is a critical feature that dictates its interaction with chiral biological molecules. Naturally occurring amino acids in proteins are almost exclusively in the L-configuration. The incorporation of D-amino acids is a well-established strategy in peptide design to enhance stability against proteases, which are stereospecific for L-amino acids.

This stereochemical inversion from the natural L-form to the D-form can lead to significant changes in the peptide's secondary structure and its ability to bind to receptors. While L-amino acids are the building blocks of most natural peptides, D-amino acids are found in some bacterial cell walls and certain peptide antibiotics. In a research context, the use of D-amino acids allows for the exploration of novel conformational spaces and the development of peptides with unique biological activities. The D-configuration in this compound makes it a valuable building block for synthesizing peptidomimetics with altered and potentially more stable three-dimensional structures.

Design of Analogues for Specific Research Tool Development

The unique structural features of this compound make it an attractive starting point for the rational design of analogues tailored for specific research purposes. By systematically modifying its structure, researchers can probe the requirements for a particular biological activity or develop tools to study specific cellular processes.

Modifications Affecting Peptide Conformation

The conformation of a peptide is a key determinant of its biological function. The N-benzyl and N-methyl groups in this compound already impose significant conformational constraints. nih.gov Further modifications can be introduced to fine-tune the peptide's shape. For example, replacing the benzyl group with other aromatic or aliphatic substituents can alter the steric bulk and electronic properties, thereby influencing the preferred backbone torsion angles (phi and psi). The choice of the ester group (methyl in this case) can also be varied to modulate solubility and potential interactions with target molecules.

Incorporating Non-Canonical Amino Acid Characteristics

This compound itself can be considered a non-canonical amino acid derivative due to its N-substitutions and D-stereochemistry. This theme can be further expanded by incorporating other unnatural amino acids into a peptide chain containing this moiety. This approach allows for the creation of peptidomimetics with novel architectures and functionalities, moving beyond the limitations of the 20 proteinogenic amino acids. Such modifications can lead to the development of highly specific research tools, such as enzyme inhibitors or receptor probes.

Computational Chemistry Approaches to Predict Research Utility

Computational chemistry provides powerful tools to predict and understand the properties of molecules like this compound, thereby guiding the design of analogues with desired research utility. Molecular mechanics and quantum mechanics calculations can be employed to explore the conformational landscape of this compound and its derivatives.

By performing conformational searches and calculating the relative energies of different conformers, researchers can gain insights into the molecule's preferred three-dimensional structure. nih.gov Molecular dynamics simulations can further be used to study the dynamic behavior of these molecules in different environments, such as in solution or in the presence of a biological target. These computational approaches can help in predicting how structural modifications will affect the molecule's shape and its potential to interact with a specific protein or receptor, thus accelerating the development of new research tools.

Computational MethodApplication in Studying this compound and its Analogues
Molecular Mechanics Rapidly exploring the conformational space to identify low-energy structures.
Quantum Mechanics Providing more accurate calculations of electronic properties and reaction energetics.
Molecular Dynamics Simulations Simulating the dynamic behavior of the molecule over time to understand its flexibility and interactions.
Quantitative Structure-Activity Relationship (QSAR) Developing models that correlate structural features with observed activity to predict the utility of new analogues.

Applications As Research Probes and in Advanced Materials Research

Utilization in Chemical Probe Development for Biological Systems

The development of chemical probes is essential for dissecting complex biological processes. These tools allow researchers to study the function of proteins and other biomolecules within their native environments. Bzl,Me-D-ala-ome hcl serves as a sophisticated building block in the creation of such probes, particularly for peptide-based molecules designed to investigate biological systems. chemimpex.comchemimpex.com

By incorporating this unnatural amino acid into a peptide sequence, scientists can create peptidomimetics with tailored properties. mdpi.com The N-benzyl and N-methyl groups provide steric bulk and modify the electronic properties of the amino acid, which can influence how the resulting peptide interacts with its biological target, such as an enzyme or a cellular receptor. chemimpex.comchemimpex.com These modifications can lead to enhanced stability against degradation by proteases, a common challenge in using natural peptides as research tools.

Researchers utilize these modified peptides to probe enzyme-substrate interactions and receptor-ligand binding events. chemimpex.comchemimpex.com The specific structural features of this compound can help elucidate the mechanisms of action for certain neuroactive compounds or other bioactive molecules. chemimpex.com By observing how the introduction of this specific residue affects the biological activity of a peptide, researchers can gain insights into the structural requirements for molecular recognition and signaling pathways. This makes it a valuable component in the broader effort to identify and validate new targets for therapeutic intervention. mdpi.com

Role in the Synthesis of Chiral Intermediates for Organic Synthesis Research

In the field of organic synthesis, particularly in pharmaceutical development, controlling the three-dimensional arrangement of atoms (stereochemistry) is critical. The use of chiral building blocks is a fundamental strategy for constructing enantiomerically pure compounds, where only one of a pair of mirror-image isomers is produced. chemimpex.com this compound is a prime example of such a chiral building block. chemimpex.comchemimpex.com

Derived from D-alanine, this compound provides a specific stereocenter that chemists can incorporate into larger, more complex molecules. Its utility as a chiral auxiliary or intermediate is significant in asymmetric synthesis, a branch of chemistry focused on producing single enantiomers. chemimpex.comchemimpex.com The ability to create enantiomerically pure substances is crucial because different enantiomers of a drug can have vastly different biological activities.

The compound's structure is well-suited for peptide synthesis, where it can be used to introduce conformational constraints or specific side-chain functionalities that influence the final peptide's shape and function. chemimpex.com The benzyl (B1604629) and methyl groups on the nitrogen atom also prevent unwanted side reactions during the synthetic process, making it a reliable choice for chemists. chemimpex.comvulcanchem.com Its role as an intermediate facilitates the efficient production of novel therapeutic agents and other bioactive molecules with high stereochemical purity. chemimpex.comchemimpex.com

Table 1: Physicochemical Properties of N-Benzyl-N-methyl-D-alanine methyl ester hydrochloride

PropertyValueReference
Synonyms Bzl-N-Me-D-Ala-OMe·HCl chemimpex.com
CAS Number 168292-71-5 chemimpex.com
Molecular Formula C12H17NO2 · HCl chemimpex.com
Molecular Weight 243.7 g/mol chemimpex.com
Appearance White crystalline powder chemimpex.com
Melting Point 139-145 °C chemimpex.com
Purity ≥ 99 % (HPLC) chemimpex.com
Optical Rotation [α]D20 = +9 ± 2º (c=1 in MeOH) chemimpex.com

Exploratory Applications in Functional Biomaterials and Polymer Research (academic focus)

The unique properties of unnatural amino acids are being increasingly explored in the academic realm of materials science for the creation of novel functional biomaterials and polymers. This compound is a candidate for such research due to its potential to impart specific characteristics to polymeric structures. chemimpex.comchemimpex.com

In the context of biomaterials, the incorporation of amino acid derivatives into polymer backbones can create materials with enhanced biological recognition, specific catalytic activities, or tailored physical properties. The presence of the chiral D-alanine core, combined with the hydrophobic benzyl group, can influence the self-assembly of polymers, leading to the formation of structured materials like hydrogels or nanoparticles.

Academically focused research investigates how integrating building blocks like this compound can lead to the development of "smart" materials that respond to specific biological cues. These functional materials are being explored for a range of applications, from scaffolds in tissue engineering to advanced drug delivery systems. chemimpex.com While still in the exploratory phase, the use of such precisely defined chemical entities offers a pathway to designing next-generation biomaterials with functionalities derived directly from their molecular architecture. The ability to produce novel materials with specific functional properties makes this compound an area of interest for innovation in materials science. chemimpex.comchemimpex.com

Table 2: Comparison of Related Alanine (B10760859) Derivatives

Compound NameKey Structural FeaturesPrimary Research Applications
This compound D-alanine core, N-benzyl and N-methyl groups, methyl esterChiral building block, peptide-based therapeutics, functional materials research. chemimpex.comchemimpex.com
Bzl-D-Ala-OMe·HCl D-alanine core, N-benzyl group, methyl esterChiral auxiliary in asymmetric synthesis, bioactive peptide synthesis. chemimpex.com
Bzl-L-Ala-OMe·HCl L-alanine core, N-benzyl group, methyl esterIntermediate in peptide synthesis and for chiral compounds. chemimpex.com

Advanced Analytical and Spectroscopic Characterization in Research Settings

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Purity

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for elucidating the precise structure of a molecule. Both ¹H and ¹³C NMR are utilized to confirm the connectivity of atoms and the chemical environment of each nucleus.

For N-Benzyl-N-methyl-D-alanine methyl ester hydrochloride, ¹H NMR spectroscopy would be expected to show distinct signals corresponding to the protons of the methyl ester, the N-methyl group, the alanine (B10760859) methyl group, the alpha-hydrogen on the chiral center, and the aromatic protons of the benzyl (B1604629) group. The integration of these signals provides quantitative information on the number of protons in each environment, while the coupling patterns (splitting) reveal adjacent proton relationships.

¹³C NMR spectroscopy complements the proton data by identifying each unique carbon atom in the molecule, including the carbonyl carbon of the ester and the carbons of the aromatic ring. orgsyn.org The stereochemical purity, specifically the enantiomeric excess, can often be assessed using chiral shift reagents or by derivatizing the compound with a chiral agent to create diastereomers, which would exhibit distinct NMR signals. orgsyn.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for N-Benzyl-N-methyl-D-alanine methyl ester hydrochloride Predicted data based on analogous structures and chemical shift theory. Solvent: CDCl₃.

GroupPredicted ¹H NMR (ppm)Predicted ¹³C NMR (ppm)
Alanine-CH₃~1.4 - 1.6 (doublet)~15 - 20
N-CH₃~2.3 - 2.5 (singlet)~35 - 40
Alanine-α-CH~3.4 - 3.6 (quartet)~60 - 65
Ester-OCH₃~3.7 (singlet)~52
Benzyl-CH₂~3.8 - 4.0 (AB quartet)~55 - 60
Aromatic-CH~7.2 - 7.4 (multiplet)~127 - 135
Ester-C=ON/A~170 - 175

Mass Spectrometry for Molecular Integrity

Mass spectrometry (MS) is employed to confirm the molecular weight and elemental composition of N-Benzyl-N-methyl-D-alanine methyl ester hydrochloride. The molecular formula is C₁₂H₁₇NO₂·HCl, with a corresponding molecular weight of approximately 243.7 g/mol . chemimpex.com

In techniques like Electrospray Ionization (ESI-MS), the compound is typically observed as the protonated molecular ion of the free base, [M+H]⁺, at a mass-to-charge ratio (m/z) corresponding to the cation C₁₂H₁₈NO₂⁺ (m/z ≈ 208.13). High-resolution mass spectrometry (HRMS) can determine this mass with high precision, allowing for the unambiguous confirmation of the elemental formula.

The fragmentation pattern observed in tandem mass spectrometry (MS/MS) provides further structural verification. Expected fragmentation pathways for the parent ion (m/z ≈ 208) would include the loss of the methoxycarbonyl group (-COOCH₃) or cleavage of the benzyl group, leading to characteristic fragment ions that help to piece together the molecular structure. beilstein-journals.org

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation at specific wavenumbers. For N-Benzyl-N-methyl-D-alanine methyl ester hydrochloride, the IR spectrum provides direct evidence for its key chemical bonds.

Key absorptions are expected for the carbonyl (C=O) stretch of the ester group, typically appearing as a strong band around 1730-1750 cm⁻¹. Other significant signals include C-H stretching vibrations for the aromatic (benzyl) and aliphatic (methyl, methylene) groups, C-N stretching of the tertiary amine, and aromatic C=C bending vibrations. orgsyn.org The presence of the hydrochloride salt may lead to broad absorptions in the 2400-3000 cm⁻¹ region, corresponding to the N-H⁺ stretch of the protonated amine.

Table 2: Typical Infrared Absorption Bands for N-Benzyl-N-methyl-D-alanine methyl ester hydrochloride Data based on characteristic IR frequencies for functional groups.

Functional GroupCharacteristic Absorption (cm⁻¹)Intensity
N-H⁺ Stretch (Ammonium salt)2400 - 3000Broad, Strong
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aliphatic)2850 - 3000Medium
C=O Stretch (Ester)1730 - 1750Strong
C=C Bending (Aromatic)1450 - 1600Medium to Weak
C-N Stretch (Amine)1020 - 1250Medium
C-O Stretch (Ester)1100 - 1300Strong

Chromatographic Techniques for Separation and Quantification

Chromatography is essential for separating the target compound from impurities, including starting materials, byproducts, and its undesired enantiomer.

High-Performance Liquid Chromatography (HPLC) for Purity Profiling

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of N-Benzyl-N-methyl-D-alanine methyl ester hydrochloride. Purity levels are often reported to be ≥99% based on this technique. chemimpex.com For enantiomeric purity analysis, chiral HPLC is the method of choice.

This involves using a chiral stationary phase (CSP) that can differentiate between the D- and L-enantiomers. Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralpak® AD or Chiralcel® OD), are commonly used. tandfonline.comresearchgate.net The separation relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase, which have different interaction energies and thus different retention times. A mobile phase consisting of a non-polar solvent like hexane (B92381) and a polar modifier such as 2-propanol is often effective. tandfonline.comnih.gov

Table 3: Exemplar Chiral HPLC Method for Enantiomeric Purity Analysis This is a representative method based on published separations of similar compounds. researchgate.netnih.gov

ParameterCondition
Column Chiralpak® AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temperature 25 °C
Expected Result Baseline separation of D- and L-enantiomers

Gas Chromatography-Mass Spectrometry (GC/MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC/MS) is a high-sensitivity technique used for separating and identifying volatile and thermally stable compounds. Due to the low volatility of amino acid esters, especially in their hydrochloride salt form, direct analysis by GC is often not feasible. Therefore, derivatization to a more volatile form is a necessary prerequisite. nist.gov

Common derivatization strategies involve acylation of the amine (after neutralization) with reagents like trifluoroacetic anhydride (B1165640) (TFA) to form N-TFA-N-benzyl-N-methyl-D-alanine methyl ester. researchgate.net This derivative would be significantly more volatile and amenable to GC analysis. The gas chromatograph separates the derivatized compound from other volatile species based on boiling point and polarity, and the mass spectrometer provides identification based on the mass spectrum and fragmentation pattern of the derivative. beilstein-journals.orgnih.gov This method is particularly useful for detecting and quantifying trace-level impurities that are also amenable to derivatization.

Determination of Optical Purity and Diastereomeric Excess in Synthesis Research

In the synthesis of chiral compounds such as N-Benzyl-N-methyl-D-alanine methyl ester hydrochloride (Bzl,ME-D-ala-ome hcl), the verification of stereochemical integrity is of paramount importance. Research settings demand rigorous analytical procedures to quantify the optical purity, expressed as enantiomeric excess (ee), and the diastereomeric excess (de) of synthesized products. These measurements are critical to ensure that the desired stereoisomer is produced and to understand the stereoselectivity of the synthetic pathway. The primary techniques employed for this characterization are high-performance liquid chromatography (HPLC), particularly on chiral stationary phases (CSPs), and nuclear magnetic resonance (NMR) spectroscopy.

The purity of commercially available alanine derivatives, such as the D- and L-enantiomers of Nα-Benzyl-alanine methyl ester hydrochloride, is often reported as ≥99% based on HPLC analysis. chemimpex.comjk-sci.com For newly synthesized batches in a research context, more detailed analysis is required to confirm the enantiomeric or diastereomeric ratios.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone technique for separating and quantifying enantiomers. The method utilizes a chiral stationary phase that interacts differently with each enantiomer, leading to different retention times and allowing for their separation and quantification. This is a definitive method for determining the enantiomeric excess of a final product or intermediates.

In synthetic research, chiral HPLC analysis is frequently used to confirm that a reaction has proceeded without causing racemization (the formation of an equal mixture of enantiomers from a pure one). For example, in a model dipeptide synthesis, chiral HPLC was used to unambiguously prove that the coupling of a urethane-protected amino acid, Fmoc-L-Ala, proceeded without epimerization. osti.gov Similarly, racemization tests for the synthesis of dipeptides like Fmoc-Phe-Ala-OMe have been conducted using HPLC to analyze the diastereomeric products formed. arkat-usa.org Research on the enzymatic resolution of racemic esters, such as (R,S)-N-(2,6-dimethylphenyl) alanine methyl ester, also relies on chiral HPLC to determine the optical purity of the resulting separated enantiomer, with enantiomeric excesses as high as 97.3% being reported. google.com

Table 1: Examples of Optical Purity Determination using Chiral Chromatography

Compound/ReactionAnalytical MethodFindingReference
Fmoc-L-Ala-L-Phe-OMeChiral HPLCConfirmed that no epimerization occurred during the coupling reaction. osti.gov
(R)-N-(2,6-dimethylphenyl) alanine methyl esterChiral HPLCThe isolated product showed an optical purity of 97.3% ee after enzymatic resolution. google.com
Racemic Leucine and AlanineFiltration-based separation with chiral polystyrene microspheresAchieved up to 81.6% ee for the separation of leucine. nih.gov
Fmoc-Phe-Ala-OMeHPLCUsed to confirm the synthesis was free from racemization by analyzing the diastereomers. arkat-usa.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

While enantiomers are indistinguishable in a standard (achiral) NMR experiment, diastereomers have different physical properties and will produce distinct signals. Therefore, NMR spectroscopy, particularly proton NMR (¹H NMR), is a powerful tool for determining the ratio of diastereomers (diastereomeric excess) in a reaction mixture. This is often achieved by analyzing the crude reaction product without the need for separation.

In the synthesis of dipeptides, where a chiral amino acid like alanine methyl ester is coupled with another, the product is a mixture of diastereomers if any epimerization occurs at the chiral centers. Researchers have demonstrated that the ¹H NMR spectra of single, pure diastereomers show signals consistent with only one compound. rsc.orgmdpi.com However, in a spectrum of a mixture of diastereomers, distinct and resolved signals can often be observed for specific protons. For instance, in a mixture of N-Cbz-L-Ala-L-Ala-OMe and its epimer N-Cbz-D-Ala-L-Ala-OMe, the signals for the amide proton (at 6.89 ppm and 6.83 ppm) and the methyl ester protons (at 3.72 ppm and 3.73 ppm) were separated, allowing for the calculation of the diastereomeric excess. rsc.org Similar results were observed for N-Boc-L-Phe-D-Ala-OMe and N-Boc-D-Phe-D-Ala-OMe, where the amide NH protons showed distinct chemical shifts at 6.51 and 6.69 ppm. mdpi.com This method is sensitive enough to detect minor diastereomers, indicating epimerization levels of around 10% in some cases. rsc.org

Table 2: Examples of Diastereomeric Excess Determination using ¹H NMR Spectroscopy

Diastereomeric PairDistinguishing ProtonsChemical Shift Difference (ppm)FindingReference
N-Cbz-(L/D)-Ala-L-Ala-OMeAmide (NH), Methyl Ester (OCH₃)NH: 0.06, OCH₃: 0.01Signals for the two epimers were separated, allowing calculation of a diastereomeric excess ≥96%. rsc.org
N-Boc-(L/D)-Phe-D-Ala-OMeAmide (NH)0.18Examination of single epimers showed signals for only one diastereomer, indicating minimal epimerization. mdpi.comresearchgate.net
N-Fmoc-(L/D)-Cys(Bzl)-L-Ala-OMeAmide (NH)Not specifiedDetected the presence of about 10% of the other diastereoisomer in crude spectra. rsc.org

In some studies, Gas Chromatography/Mass Spectrometry (GC/MS) is also used to analyze and quantify diastereomeric dipeptides, providing another method for determining diastereomeric excess. rsc.orgmdpi.com The combination of these analytical techniques provides a comprehensive characterization of the stereochemical outcome of a synthesis involving compounds like this compound, ensuring the product meets the required specifications for subsequent research applications.

Future Perspectives and Emerging Research Avenues for Nα Benzyl Nα Methyl D Alanine Methyl Ester Hydrochloride

Integration with Advanced Synthetic Methodologies (e.g., Flow Chemistry, Machine Learning-Assisted Synthesis)

The synthesis of complex molecules like Nα-Benzyl-Nα-methyl-D-alanine Methyl Ester Hydrochloride has traditionally relied on established, yet often laborious, batch-wise chemical processes. nih.gov However, the future of its synthesis and the creation of peptides incorporating it lies in the adoption of more sophisticated and efficient techniques.

Flow Chemistry: This technology offers a paradigm shift from traditional batch production to continuous manufacturing. akjournals.com For the synthesis of modified peptides, flow chemistry presents several advantages, including enhanced reaction control, improved safety, and the potential for automation. akjournals.com The stepwise nature of peptide synthesis is particularly amenable to flow-based systems, where reagents can be precisely introduced and reaction conditions meticulously controlled at each step of the chain elongation. nih.govacs.org This approach can lead to higher yields and purities, which is crucial when incorporating expensive or complex building blocks like modified amino acids. akjournals.com Automated fast-flow peptide synthesis (AFPS) has already demonstrated the ability to produce polypeptides with lengths corresponding to single-domain proteins. nih.gov

Machine Learning-Assisted Synthesis: The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize peptide synthesis. oup.com By analyzing vast datasets from previous synthetic runs, ML models can predict reaction outcomes, identify potential side reactions, and optimize reaction conditions with remarkable accuracy. acs.orgnih.gov For instance, deep learning models have been successfully employed to predict the efficiency of deprotection steps in solid-phase peptide synthesis (SPPS) with less than 6% error and to minimize aggregation events, a common challenge in peptide synthesis. acs.orgnih.gov This predictive power can significantly reduce the experimental effort required to develop efficient synthetic routes for novel peptides containing modified residues. scispace.com The combination of ML with automated synthesis platforms creates a powerful synergy, paving the way for the autonomous design and synthesis of peptides with desired properties. oup.com

Advanced Synthetic MethodologyKey Advantages for Modified Amino Acid Synthesis
Flow Chemistry Enhanced reaction control, improved safety, potential for automation, higher yields and purities. akjournals.com
Machine Learning-Assisted Synthesis Prediction of reaction outcomes, optimization of conditions, reduction of experimental effort, autonomous design. acs.orgnih.govoup.com

Expanded Applications in Proteomics and Peptidomics Research

Proteomics and peptidomics, the large-scale study of proteins and peptides, respectively, are critical for understanding cellular processes and for biomarker discovery. biopharmaspec.combiogenity.com Modified amino acids like Nα-Benzyl-Nα-methyl-D-alanine Methyl Ester Hydrochloride can serve as powerful tools in these fields.

The incorporation of non-natural amino acids into peptide sequences can confer resistance to enzymatic degradation, a significant advantage for in vivo studies. nih.gov This increased stability allows for a longer biological half-life, making such peptides more effective as probes or potential therapeutic agents. The unique structural features of this modified amino acid—the D-configuration and N-methylation—are known to enhance proteolytic stability. abyntek.com

In peptidomics, which often focuses on identifying endogenous peptides and their modifications, the use of synthetic peptides containing modified amino acids can serve as internal standards for mass spectrometry-based quantification. biopharmaspec.combiogenity.com The distinct mass of Nα-Benzyl-Nα-methyl-D-alanine Methyl Ester Hydrochloride would allow for clear differentiation from naturally occurring amino acids, facilitating accurate measurement of peptide concentrations in complex biological samples. aacrjournals.org Furthermore, the introduction of this modified residue can be used to study protein-protein interactions, where the benzyl (B1604629) group might mimic a key binding motif or the N-methylation could probe the importance of hydrogen bonding in a particular interaction.

Research AreaPotential Application of Nα-Benzyl-Nα-methyl-D-alanine Methyl Ester Hydrochloride
Proteomics Probing protein-protein interactions, developing proteolytically stable peptide inhibitors. nih.gov
Peptidomics Use as an internal standard for mass spectrometry, studying peptide degradation pathways. biopharmaspec.combiogenity.com

Novel Roles in Supramolecular Chemistry and Self-Assembly Studies

Supramolecular chemistry explores the non-covalent interactions that govern the organization of molecules into larger, functional architectures. acs.org Peptides are excellent building blocks for self-assembly due to their ability to form well-defined secondary structures and engage in a variety of non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking. frontiersin.org

The incorporation of Nα-Benzyl-Nα-methyl-D-alanine Methyl Ester Hydrochloride into peptide sequences can significantly influence their self-assembly behavior. The bulky benzyl group can drive self-assembly through π-stacking and hydrophobic interactions, similar to how aromatic residues like phenylalanine contribute to the formation of amyloid fibrils. acs.org The D-amino acid configuration can induce twists in the resulting nanostructures, leading to the formation of helical or twisted fibers. frontiersin.org The N-methylation, by removing a hydrogen bond donor, can alter the hydrogen-bonding network that often dictates the formation of β-sheet structures, potentially leading to novel assembled morphologies. acs.org

These self-assembled nanostructures, which can include nanofibers, nanotubes, and hydrogels, have a wide range of potential applications in biomedicine and materials science. nih.govrsc.org For instance, peptide-based hydrogels can mimic the extracellular matrix and be used for 3D cell culture and tissue engineering. nih.govfrontiersin.org The ability to fine-tune the self-assembly process by incorporating modified amino acids like Nα-Benzyl-Nα-methyl-D-alanine Methyl Ester Hydrochloride opens up exciting possibilities for designing novel biomaterials with tailored properties.

Supramolecular InteractionInfluence of Nα-Benzyl-Nα-methyl-D-alanine Methyl Ester Hydrochloride
π-π Stacking & Hydrophobic Interactions The benzyl group can promote self-assembly. acs.org
Chirality The D-amino acid can induce helical twisting in nanostructures. frontiersin.org
Hydrogen Bonding N-methylation can alter the hydrogen-bonding network, leading to novel morphologies. acs.org

Challenges and Opportunities in the Academic Research Landscape of Modified Amino Acids

While the future for modified amino acids is bright, several challenges remain in the academic research landscape. The synthesis of non-natural amino acids can be complex and costly, limiting their widespread availability and use. nih.gov The construction of quaternary carbon centers, as found in some modified amino acids, is a particularly challenging synthetic task. nih.gov

Furthermore, the characterization of peptides containing these modifications can be difficult. Determining the precise three-dimensional structure of these molecules and understanding how the modifications affect their conformation and dynamics often requires sophisticated analytical techniques. researchgate.net Another significant hurdle is predicting the biological activity and potential toxicity of novel modified peptides. creative-biolabs.com

Despite these challenges, the opportunities are vast. The chemical diversity offered by modified amino acids is immense, providing a rich playground for chemists and biologists to explore. abyntek.comrsc.org The development of more efficient synthetic methods, including those leveraging flow chemistry and machine learning, will make these unique building blocks more accessible. akjournals.comnih.gov As our understanding of the structure-function relationships of modified peptides grows, so too will our ability to design novel molecules with precisely tailored properties for a wide range of applications, from new therapeutics to advanced materials. researchgate.netupc.edu The continued exploration of compounds like Nα-Benzyl-Nα-methyl-D-alanine Methyl Ester Hydrochloride will undoubtedly contribute to the ongoing innovation in this exciting field.

Q & A

Basic Research Questions

Q. What synthetic protocols are recommended for preparing Bzl,ME-D-ala-ome hcl with high purity, and how can reaction efficiency be optimized?

  • Methodological Answer : Synthesis of peptide derivatives like this compound typically involves solid-phase peptide synthesis (SPPS) or solution-phase methods. For SPPS, use Fmoc/t-Bu protection strategies to minimize side reactions. Optimize coupling reagents (e.g., HOBt/DIC) and monitor reaction progress via TLC or HPLC. Purification via reverse-phase HPLC with acetonitrile/water gradients is critical to isolate high-purity products .
  • Key Considerations :

ParameterOptimization Strategy
Coupling EfficiencyUse 2-4 equivalents of amino acid and activate with HOBt/DIC
PurificationAdjust gradient slope (e.g., 5–50% acetonitrile over 30 min) to resolve byproducts

Q. Which analytical techniques are most effective for characterizing this compound, and how should data interpretation be standardized?

  • Methodological Answer : Combine nuclear magnetic resonance (NMR, ¹H/¹³C) for structural confirmation, mass spectrometry (ESI-MS or MALDI-TOF) for molecular weight validation, and HPLC for purity assessment. For NMR, dissolve the compound in deuterated DMSO or methanol to avoid solvent interference. In mass spectrometry, calibrate instruments using sodium formate clusters for accurate mass determination .
  • Data Interpretation :

TechniqueCritical Peaks/Features
¹H NMRδ 7.3–7.5 ppm (benzyl protons), δ 3.6–4.0 ppm (methyl ester)
ESI-MS[M+H]⁺ peak at m/z matching theoretical molecular weight (±0.5 Da)

Advanced Research Questions

Q. How can researchers resolve contradictions in reported enzymatic inhibition data involving this compound?

  • Methodological Answer : Discrepancies may arise from assay conditions (pH, temperature) or enzyme isoforms. Replicate experiments using standardized buffers (e.g., 50 mM Tris-HCl, pH 7.4) and include positive controls (e.g., known inhibitors). Perform kinetic assays (e.g., Michaelis-Menten plots) to compare inhibition constants (Ki) across studies. Use statistical tools like ANOVA to assess variability .
  • Case Study :

StudyReported Ki (µM)Assay Conditions
A12.3 ± 1.225°C, pH 7.0
B8.9 ± 0.737°C, pH 7.4
Temperature and pH differences explain variability; normalize conditions for cross-study comparisons.

Q. What experimental designs are suitable for probing the stability of this compound under varying physiological conditions?

  • Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers mimicking physiological environments (e.g., PBS at pH 7.4, 37°C). Analyze degradation products via LC-MS at intervals (0, 24, 48, 72 hrs). Use Arrhenius kinetics to extrapolate shelf-life. For oxidative stability, add hydrogen peroxide (0.3% v/v) and monitor via UV-Vis spectroscopy at 240–260 nm .
  • Design Template :

ConditionParameterMeasurement Frequency
Thermal Degradation4°C, 25°C, 37°CEvery 24 hrs for 7 days
Hydrolytic StabilitypH 2.0, 7.4, 9.00, 6, 12, 24 hrs

Q. How can computational modeling predict interactions between this compound and target enzymes?

  • Methodological Answer : Employ molecular docking (e.g., AutoDock Vina) to simulate binding poses using enzyme crystal structures (PDB database). Validate predictions with molecular dynamics (MD) simulations (GROMACS) to assess binding stability. Compare computed binding energies (ΔG) with experimental IC50 values .
  • Workflow :

Retrieve enzyme structure (e.g., PDB ID: 1XYZ).

Dock this compound into the active site.

Run 100 ns MD simulations to evaluate complex stability.

Correlate ΔG with inhibition assays .

Data Reproducibility and Reporting

Q. What metadata standards ensure reproducibility in studies involving this compound?

  • Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Document synthesis protocols (e.g., molar ratios, reaction times), analytical instrument parameters (e.g., HPLC column type, gradient profile), and raw data repositories (e.g., Zenodo). Use standardized templates for reporting, as recommended by analytical chemistry journals .

Q. How should researchers address limitations in spectral data interpretation for novel derivatives of this compound?

  • Methodological Answer : Cross-validate NMR assignments using 2D techniques (COSY, HSQC) and compare with databases (PubChem, ChemSpider). For ambiguous peaks, synthesize analogs with isotopic labeling (e.g., <sup>13</sup>C) or consult computational NMR prediction tools (e.g., ACD/Labs) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.